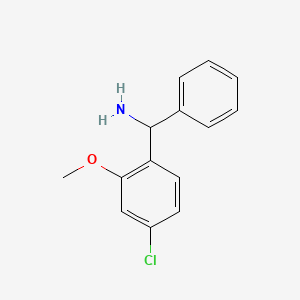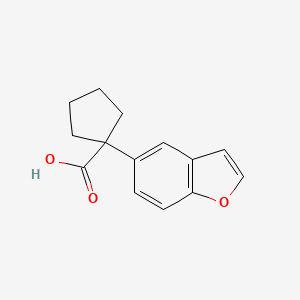
1-(Benzofuran-5-yl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzofuran-5-yl)cyclopentane-1-carboxylic acid is an organic compound featuring a benzofuran moiety fused to a cyclopentane ring with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring, followed by further functionalization to introduce the cyclopentane and carboxylic acid groups .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often employ catalytic processes to enhance yield and selectivity. These methods may include the use of metal catalysts, such as palladium or copper, to facilitate the cyclization and functionalization reactions. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzofuran-5-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups, such as alcohols or aldehydes.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzofuran derivatives, including this compound, are explored for their potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of polymers, dyes, and other industrial materials
Mechanism of Action
The mechanism of action of 1-(1-benzofuran-5-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play roles in various physiological processes. The compound may also interact with receptors and signaling pathways involved in disease progression .
Comparison with Similar Compounds
Benzofuran: The parent compound, benzofuran, shares the benzofuran ring structure but lacks the cyclopentane and carboxylic acid groups.
Benzothiophene: Similar to benzofuran, benzothiophene contains a fused benzene and thiophene ring, exhibiting different chemical and biological properties.
Indole: Indole features a fused benzene and pyrrole ring, with diverse biological activities and applications
Uniqueness: 1-(1-Benzofuran-5-yl)cyclopentane-1-carboxylic acid is unique due to its specific structural features, combining the benzofuran ring with a cyclopentane carboxylic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-(1-benzofuran-5-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H14O3/c15-13(16)14(6-1-2-7-14)11-3-4-12-10(9-11)5-8-17-12/h3-5,8-9H,1-2,6-7H2,(H,15,16) |
InChI Key |
STYSYZTWQJGGRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)OC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


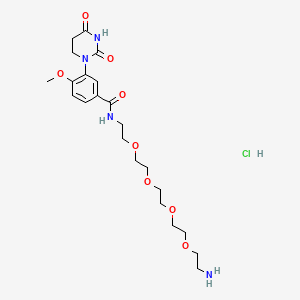
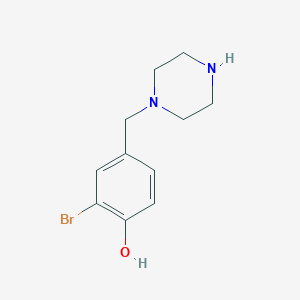
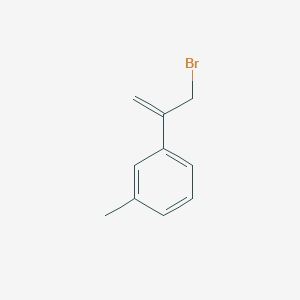
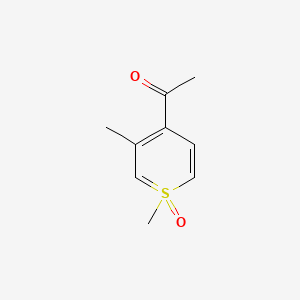
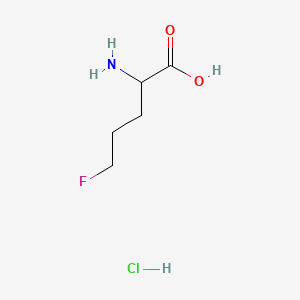
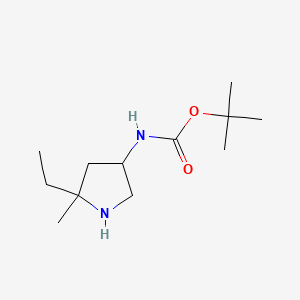
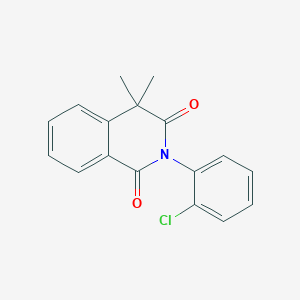
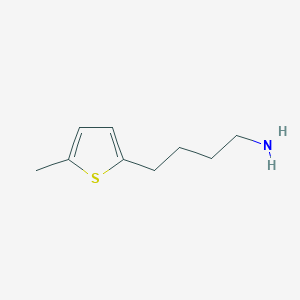

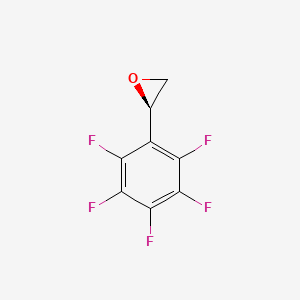
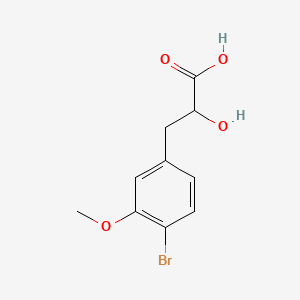
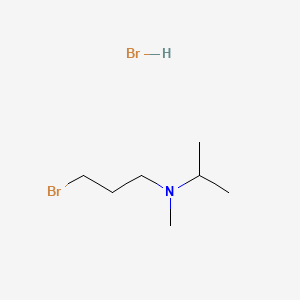
![1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)
